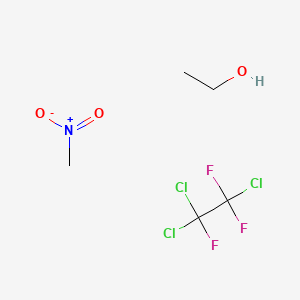

Ethanol, mixt. with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane

Description

The mixture of ethanol, nitromethane, and 1,1,2-trichloro-1,2,2-trifluoroethane (CAS 76-13-1, hereafter referred to as CFC-113) forms a ternary azeotrope with distinct physicochemical properties. This combination is patented (U.S. Patent No. 3,903,009) for its azeotropic behavior, enabling applications in solvent cleaning, degreasing, and specialized industrial processes .

Properties

CAS No. |

57158-54-0 |

|---|---|

Molecular Formula |

C5H9Cl3F3NO3 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

ethanol;nitromethane;1,1,2-trichloro-1,2,2-trifluoroethane |

InChI |

InChI=1S/C2Cl3F3.C2H6O.CH3NO2/c3-1(4,6)2(5,7)8;1-2-3;1-2(3)4/h;3H,2H2,1H3;1H3 |

InChI Key |

WZTPDZAHPLOIOS-UHFFFAOYSA-N |

Canonical SMILES |

CCO.C[N+](=O)[O-].C(C(F)(Cl)Cl)(F)(F)Cl |

Origin of Product |

United States |

Preparation Methods

Historical Development and Patent Landscape

Early Innovations in Azeotropic Formulations

The development of this mixture originated in the 1980s, driven by the need for nonflammable, high-performance solvents in electronics and aerospace industries. Patents such as CN85108457A (1985) and EP0183110A1 (1985) laid the groundwork for azeotrope-like compositions combining CFC-113 with ethanol, nitromethane, and hydrocarbons like hexane or 2-methylpentane. These formulations aimed to enhance cleaning efficiency while maintaining low toxicity and environmental persistence.

Evolution of Ternary Mixtures

While early patents emphasized four-component azeotropes, later formulations simplified the system to ethanol, nitromethane, and CFC-113. For example, PubChem CID 171570 (2005) explicitly identifies the ternary mixture as "Freon Tes," highlighting its utility in precision cleaning. Regulatory restrictions on hydrochlorofluorocarbons (HCFCs) in the 1990s further refined preparation protocols to minimize environmental impact.

Preparation Methods and Optimization

Component Ratios and Azeotropic Behavior

The mixture’s efficacy depends on precise component ratios to mimic azeotropic behavior, ensuring uniform evaporation. Key patents and studies report the following ranges:

| Component | Weight Percent Range | Functionality |

|---|---|---|

| 1,1,2-Trichloro-1,2,2-trifluoroethane | 70–90% | Primary solvent, nonflammable base |

| Ethanol | 5–15% | Polarity modifier, residue removal |

| Nitromethane | 1–10% | Stabilizer, enhances solvency for fluxes |

Data synthesized from CN85108457A, EP0183110A1, and US4655956.

Deviations beyond these ranges disrupt azeotrope-like stability, leading to phase separation or inconsistent boiling points. For instance, ethanol concentrations above 15% increase flammability risks, while nitromethane below 1% reduces compatibility with rosin fluxes.

Mixing Protocols

Batch Preparation

- Purification of Components : CFC-113 is distilled to remove impurities (e.g., chlorinated byproducts). Ethanol is dehydrated using molecular sieves, and nitromethane is filtered to eliminate particulate contaminants.

- Gradual Mixing : CFC-113 is charged into a reactor under nitrogen, followed by incremental addition of ethanol and nitromethane. The order prevents exothermic reactions between ethanol and nitromethane.

- Stabilization : The mixture is agitated at 25–30°C for 4–6 hours, then analyzed via gas chromatography to verify azeotropic homogeneity.

Continuous Production

Large-scale operations employ inline static mixers and real-time monitoring. Components are metered in stoichiometric ratios using mass flow controllers, ensuring consistent composition.

Industrial Applications and Performance

Electronics Defluxing

The mixture’s low surface tension (18–22 dyn/cm) enables efficient removal of solder fluxes from printed circuit boards. Testing by Allied Corporation demonstrated 99.8% flux removal at 50°C, outperforming pure CFC-113.

Metal Degreasing

In aerospace applications, the mixture dissolves machining oils and cutting fluids without corroding aluminum or titanium alloys. A 1987 EPA study noted its replacement of trichloroethylene due to reduced neurotoxicity.

Chemical Reactions Analysis

Types of Reactions:

Ethanol: Undergoes oxidation to form acetaldehyde and acetic acid, and can participate in esterification reactions.

Nitromethane: Can undergo reduction to form methylamine or react with bases to form nitronate salts.

1,1,2-Trichloro-1,2,2-trifluoroethane: Primarily undergoes substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Ethanol: Oxidizing agents like potassium dichromate, sulfuric acid for esterification.

Nitromethane: Reducing agents like hydrogen in the presence of a catalyst.

1,1,2-Trichloro-1,2,2-trifluoroethane: Nucleophiles such as hydroxide ions.

Major Products:

Ethanol: Acetaldehyde, acetic acid, ethyl esters.

Nitromethane: Methylamine, nitronate salts.

1,1,2-Trichloro-1,2,2-trifluoroethane: Substituted products depending on the nucleophile.

Scientific Research Applications

Vapor Degreasing and Solvent Cleaning

Overview

Ethanol mixed with 1,1,2-trichloro-1,2,2-trifluoroethane and nitromethane forms azeotrope-like compositions that are particularly effective for vapor degreasing and solvent cleaning. These mixtures are utilized extensively in various industries due to their ability to remove contaminants from intricate parts without leaving residues.

Applications

- Electronics Industry : The mixture is employed for cleaning printed circuit boards and delicate components where traditional cleaning methods may leave residues or cause damage. The non-polar nature of 1,1,2-trichloro-1,2,2-trifluoroethane enhances the solvent's ability to dissolve oils and greases effectively while the polar ethanol component aids in removing polar contaminants .

- Aerospace and Defense : Due to their effectiveness in cleaning sensitive components such as gyroscopes and missile hardware, these solvent mixtures are critical in maintaining the integrity of aerospace systems .

Chemical Properties and Performance

Composition Analysis

The azeotropic mixture typically contains:

- 1,1,2-Trichloro-1,2,2-trifluoroethane : 87.3 - 93.7 weight percent

- Ethanol : 2.2 - 4.9 weight percent

- Nitromethane : 0.8 - 1.9 weight percent

- Additional Hydrocarbons (e.g., 2-Methylpentane) : Up to 7.5 weight percent

This specific composition allows for a boiling point close to room temperature (approximately 44.6 °C), making it suitable for vapor-phase applications where low temperatures are advantageous .

Engine Performance Enhancement

Use in Fuel Mixtures

Research indicates that adding nitromethane to gasoline can significantly enhance engine performance:

- Power Output : Tests show that a mixture containing up to 10% nitromethane can increase effective power output by over 15% compared to pure gasoline .

- Fuel Efficiency : The addition of nitromethane has been associated with improved fuel consumption rates at various engine speeds. This is attributed to better combustion characteristics that result from the unique chemical properties of nitromethane when combined with ethanol .

Case Study 1: Industrial Cleaning Applications

In a controlled study on vapor degreasing using the ethanol-nitromethane-trichloroethane mixture:

- Setup : Components were cleaned using a vapor phase degreaser charged with the azeotropic mixture.

- Results : The study found that the cleaning efficiency was significantly higher compared to standard solvents, with no residue left on sensitive electronic parts after evaporation .

Case Study 2: Engine Performance Testing

In an experimental investigation involving various gas mixtures:

Mechanism of Action

Ethanol: : Acts as a central nervous system depressant by enhancing the effects of the neurotransmitter GABA. Nitromethane : Acts as a high-energy fuel due to its ability to release a large amount of energy upon combustion. 1,1,2-Trichloro-1,2,2-trifluoroethane : Acts as a solvent by dissolving non-polar substances and can deplete the ozone layer through the release of chlorine radicals .

Comparison with Similar Compounds

Key Components:

- Ethanol (C₂H₅OH): A polar solvent with a boiling point of 78.3°C, widely used for its miscibility with water and organic compounds.

- Nitromethane (CH₃NO₂): A high-energy polar solvent (boiling point: 101.2°C) employed in explosives, fuels, and organic synthesis.

- CFC-113 : A chlorofluorocarbon (boiling point: 23.7°C) historically used as a refrigerant and solvent. Production ceased in the U.S. post-1996 due to ozone-depletion concerns, though existing stocks remain regulated .

Comparison with Similar Compounds

Azeotropic Compositions

The ternary azeotrope of ethanol, nitromethane, and CFC-113 is compared below with analogous mixtures (Table 1):

Table 1 : Comparative analysis of azeotropic mixtures involving CFC-113.

Physicochemical Properties

- Solvent Efficiency: CFC-113-based mixtures excel in nonpolar solvent applications due to CFC-113’s low polarity (log Kow = 3.16) and high volatility. Ethanol enhances polarity for mixed-solubility systems, while nitromethane contributes to energetic formulations .

- Thermal Stability : CFC-113 decomposes at high temperatures (>200°C) into toxic byproducts (e.g., chlorotrifluoroethylene), necessitating caution in high-heat applications .

Industrial Use Cases

- Electronics Cleaning : The ternary mixture meets ASTM D4995-10 standards for degreasing circuit boards, leveraging CFC-113’s low residue formation .

- Refrigeration : CFC-113 was historically used in low-pressure centrifugal chillers, but modern systems favor HFC-134a or ammonia .

- Extraction Efficiency : In liquid-liquid extraction, CFC-113 achieves ~90% recovery of alkenylbenzenes but is replaced by MTBE due to ozone concerns .

Biological Activity

The compound consisting of ethanol , nitromethane , and 1,1,2-trichloro-1,2,2-trifluoroethane presents a complex profile of biological activity. Each component contributes uniquely to the overall effects observed in biological systems. This article explores the individual and synergistic biological activities of these substances based on existing research.

Ethanol

Ethanol is widely recognized for its biological effects, including:

- Antimicrobial Activity : Ethanol exhibits significant antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to denature proteins and disrupt cell membranes.

- Cytotoxic Effects : High concentrations can lead to cellular damage and apoptosis in various cell lines.

Nitromethane

Nitromethane is primarily studied for its:

- Toxicological Profile : It has been associated with liver toxicity and neurotoxic effects in experimental animal studies. For instance, exposure to nitromethane has resulted in increased liver weights and degeneration of olfactory epithelium in rats .

- Biochemical Interactions : Nitromethane affects cytochrome P450 activity, which is crucial for drug metabolism .

1,1,2-Trichloro-1,2,2-trifluoroethane

This compound is known for its:

- Solvent Properties : Commonly used as a solvent, it can induce cytotoxicity and has been linked to kidney toxicity upon prolonged exposure .

- Metabolic Pathways : It undergoes metabolic transformation leading to various metabolites that may exhibit different biological activities .

2. Synergistic Effects

The combination of these compounds may lead to unique biological interactions that differ from their individual effects. The following sections detail specific studies that explore these interactions.

Case Study 1: Toxicological Assessment

A study conducted on Fischer 344/N rats exposed to nitromethane revealed significant hepatotoxicity characterized by increased liver weights and histopathological changes . When combined with ethanol, the potential for enhanced toxicity may arise due to ethanol's role in modulating metabolic pathways.

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of ethanol suggests that when mixed with nitromethane, there could be an alteration in the efficacy against certain bacterial strains. The presence of nitromethane may enhance or inhibit the antimicrobial activity of ethanol depending on the concentration used .

4. Data Tables

| Compound | Biological Activity | Observations |

|---|---|---|

| Ethanol | Antimicrobial, cytotoxic | Effective against a range of pathogens |

| Nitromethane | Hepatotoxicity, neurotoxicity | Increases liver weight; affects cytochrome P450 |

| 1,1,2-Trichloro-1,2,2-trifluoroethane | Cytotoxicity | Linked to kidney toxicity |

5. Biochemical Mechanisms

The biological activity of the mixture can be attributed to several biochemical mechanisms:

- Protein Denaturation : Ethanol disrupts protein structures leading to cell death.

- Cytochrome P450 Inhibition : Nitromethane competes with other substrates affecting drug metabolism.

- Metabolite Formation : The metabolic products from trichloroethylene may exert additional toxic effects.

Q & A

Q. What physicochemical properties of 1,1,2-trichloro-1,2,2-trifluoroethane are critical for experimental design in solvent-based applications?

Key properties include its low boiling point (23.7°C), immiscibility with water, and high solubility in organic solvents like ethanol and acetone. These traits necessitate controlled temperature environments and phase-separation protocols in liquid-liquid extraction (LLE) workflows. Purity validation via gas chromatography (GC) is essential, as per ASTM D4995-10 standards, to avoid interference from impurities like dichloromethane or hexane . Soil mobility (Koc ≈ 552) and moderate bioconcentration potential (BCF 11–86) also require environmental containment measures in lab settings .

Q. How can researchers ensure safe handling of 1,1,2-trichloro-1,2,2-trifluoroethane given its health risks?

Exposure routes (inhalation, dermal contact) demand fume hoods, PPE (gloves, goggles), and post-exposure protocols:

- Immediate washing with warm water for skin contact.

- Medical monitoring for respiratory distress or cardiac irregularities.

- Prohibition of eating/drinking in lab areas to prevent ingestion .

Q. What ASTM standards govern the use of 1,1,2-trichloro-1,2,2-trifluoroethane in electronic degreasing and solvent recovery?

ASTM D4995-10 specifies purity grades (electronic/degreasing) with limits on non-volatile residues (<0.001%) and acidity (<1 ppm). ASTM D5248-04 outlines reclaimed solvent criteria, emphasizing distillation efficiency and contaminant thresholds (e.g., <0.1% water). These standards ensure reproducibility in industrial-grade research applications .

Advanced Research Questions

Q. What catalytic systems optimize the decomposition of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) into non-ozone-depleting products?

Ruthenium-based catalysts (e.g., Ru/Al₂O₃) achieve >90% hydrodechlorination efficiency at 200–300°C, producing trifluoroethylene. Palladium-assisted electrochemical reduction at Pb cathodes achieves 98% dechlorination efficiency, yielding difluoroethene and trifluoroethene. Catalyst poisoning by chlorine byproducts necessitates periodic regeneration via hydrogenation .

Q. How do electrochemical methods compare to thermal catalysis in mitigating environmental persistence of CFC-113?

Electrochemical reduction in MeOH-water with NH₄Cl and Pd²⁺ eliminates chlorine atoms via successive dehalogenation, avoiding toxic intermediates like chlorotrifluoroethene. In contrast, thermal methods require higher energy input and generate Cl₂ gas, complicating waste management. GC-MS and energy-dispersive X-ray (EDX) are critical for tracking reaction pathways .

Q. What methodologies assess the environmental persistence and ozone-depletion potential of CFC-113 in atmospheric studies?

Screening levels (ITSL: 19,140 µg/m³ over 24 hours) model short-term atmospheric impact. Reaction mechanisms involve UV-induced C-Cl bond cleavage, releasing Cl• radicals that catalyze ozone (O₃) depletion:

- C₂Cl₃F₃ + ℎν → C₂Cl₂F₃ + Cl•

- Cl• + O₃ → ClO• + O₂

- ClO• + O → Cl• + O₂ (chain reaction) .

Q. How can contradictory data on catalytic efficiency for CFC-113 decomposition be reconciled?

Discrepancies arise from catalyst support materials (e.g., Al₂O₃ vs. TiO₂) and reaction conditions. For example, Ru/Al₂O₃ shows higher stability under hydrogenation (EP0355907A1), while Pd-Pb systems excel in electrochemical setups. Meta-analyses using Arrhenius plots and turnover frequency (TOF) metrics are recommended .

Methodological Focus

Q. What solvent systems maximize extraction efficiency of analytes when using 1,1,2-trichloro-1,2,2-trifluoroethane in LLE?

In food/flavor analysis (e.g., thujone/camphor), ethanol (15% v/v) homogenization followed by LLE with 1,1,2-trichloro-1,2,2-trifluoroethane achieves >90% recovery. MTBE is a less toxic alternative but requires multiple extractions. Internal standards (e.g., cyclodecanone) enhance GC quantification accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.